molecular formula C10H22N4O6 B12682729 Diammonium 4,4'-(ethylenediimino)bis(4-oxobutyrate) CAS No. 94158-75-5

Diammonium 4,4'-(ethylenediimino)bis(4-oxobutyrate)

Cat. No.: B12682729
CAS No.: 94158-75-5
M. Wt: 294.31 g/mol
InChI Key: UOGRUYUDAUFIAE-UHFFFAOYSA-N
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Description

Diammonium 4,4’-(ethylenediimino)bis(4-oxobutyrate) is a chemical compound with the molecular formula C10H22N4O6 and a molecular weight of 294.31 g/mol. It is known for its unique structure, which includes two ammonium ions and a central ethylenediimino group flanked by two 4-oxobutyrate groups. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diammonium 4,4’-(ethylenediimino)bis(4-oxobutyrate) typically involves the reaction of ethylenediamine with 4-oxobutyric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the diammonium salt. The reaction mixture is then purified through crystallization or other suitable methods to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of Diammonium 4,4’-(ethylenediimino)bis(4-oxobutyrate) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically obtained through filtration, drying, and packaging for distribution.

Chemical Reactions Analysis

Types of Reactions

Diammonium 4,4’-(ethylenediimino)bis(4-oxobutyrate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The compound can undergo substitution reactions with suitable reagents to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

Scientific Research Applications

Diammonium 4,4’-(ethylenediimino)bis(4-oxobutyrate) has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Diammonium 4,4’-(ethylenediimino)bis(4-oxobutyrate) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Diammonium 4,4’-(ethylenediimino)bis(4-oxobutyrate) include:

  • Diammonium 4,4’-(ethylenediimino)bis(4-oxobutyric acid)
  • Diammonium 4,4’-(ethylenediimino)bis(4-oxobutanoate)
  • Diammonium 4,4’-(ethylenediimino)bis(4-oxobutyrate) derivatives

Uniqueness

What sets Diammonium 4,4’-(ethylenediimino)bis(4-oxobutyrate) apart from similar compounds is its unique structure, which allows for specific interactions with molecular targets and its versatility in various chemical reactions. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

94158-75-5

Molecular Formula

C10H22N4O6

Molecular Weight

294.31 g/mol

IUPAC Name

diazanium;4-[2-(3-carboxylatopropanoylamino)ethylamino]-4-oxobutanoate

InChI

InChI=1S/C10H16N2O6.2H3N/c13-7(1-3-9(15)16)11-5-6-12-8(14)2-4-10(17)18;;/h1-6H2,(H,11,13)(H,12,14)(H,15,16)(H,17,18);2*1H3

InChI Key

UOGRUYUDAUFIAE-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)[O-])C(=O)NCCNC(=O)CCC(=O)[O-].[NH4+].[NH4+]

Origin of Product

United States

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